molecular formula C17H18N2O4 B5552613 7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione

7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5552613
M. Wt: 314.34 g/mol
InChI Key: ZDZIBVHGHPBBTP-UHFFFAOYSA-N
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Description

Spiro compounds like diazaspiro derivatives are known for their interesting structural properties and potential applications in various fields. These compounds often exhibit unique physical and chemical characteristics due to their spirocyclic nature.

Synthesis Analysis

Synthesis of spiro compounds often involves multi-step reactions. For example, the synthesis of similar compounds, like 1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, employs a dispersion-corrected density functional approach (Willer et al., 2012). Another method includes a Mn(III)-based reaction for the formation of 2-oxa-7-azaspiro[4.4]nonanediones (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

The molecular structure of spiro compounds often features distinctive geometric arrangements. For example, 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-diones exhibit a triclinic crystal structure with a cyclopentane ring adopting an envelope conformation (Lazic et al., 2017).

Chemical Reactions and Properties

The reactivity of spiro compounds can be influenced by their unique structures. For instance, the reactivity of 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione provides insights into the chemical properties of related compounds (Oh & Kohn, 1992).

Physical Properties Analysis

The physical properties of spiro compounds, such as density, are often distinct due to their unique structural arrangements. For example, the densities of different forms of 1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione have been analyzed to highlight these differences (Willer et al., 2012).

Scientific Research Applications

Orthogonal Linker for Solid-Phase Synthesis

A study detailed the use of 1,6-Dioxaspiro[4.4]nonane-2,7-dione as an orthogonal linker for solid-phase synthesis, particularly for base-sensitive oligonucleotides. This approach enables the synthesis of oligonucleotides bearing a base-sensitive biodegradable phosphate protection, suggesting applications in nucleic acid research and therapeutic development (Leisvuori et al., 2008).

Molecular Structure Analysis

Research on the crystal structure of alaptide, a compound with a similar diazaspiro[4.4]nonane backbone, revealed its molecular configuration, indicating potential for detailed structural analysis in medicinal chemistry and drug design (Rohlíček et al., 2010).

Polyesters with Spirodilactam Diphenol

Aromatic polyesters containing 1,6-diazaspiro[4.4]-nonane-2,7-dione were synthesized, showcasing excellent thermal stability and solubility in common organic solvents. These materials could be useful in the development of high-performance polymers with specific mechanical and thermal properties (Bucio et al., 2005).

Anticonvulsant Agents

A study on 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones explored their potential as anticonvulsant agents. This research could imply that compounds with the diazaspiro[4.4]nonane structure may have applications in developing new treatments for epilepsy and related disorders (Lazic et al., 2017).

Spiroarsoranes Equilibrium

The study on spiroarsoranes, including compounds with diazaspiro[4.4]nonane elements, demonstrated the presence of polytopal equilibrium in solution, which could be relevant for the design of molecules with specific reactivity and stability profiles (Tapia-Benavides et al., 2010).

Crystal Structure Prediction

The synthesis and crystal structure prediction of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-diones showcased the potential of diazaspiro[4.4]nonane derivatives for studying optical activity and molecular packing, suggesting applications in materials science and chirality (Willer et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used. For example, some compounds with a chromene moiety have been found to have bioactivity, such as anti-inflammatory and analgesic activity .

properties

IUPAC Name

7-(3,4-dihydro-2H-chromene-6-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-14-9-17(16(22)18-14)5-6-19(10-17)15(21)12-3-4-13-11(8-12)2-1-7-23-13/h3-4,8H,1-2,5-7,9-10H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZIBVHGHPBBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N3CCC4(C3)CC(=O)NC4=O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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